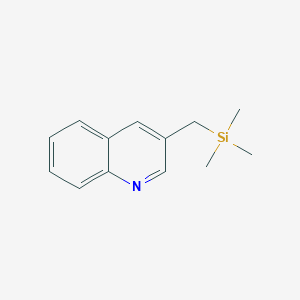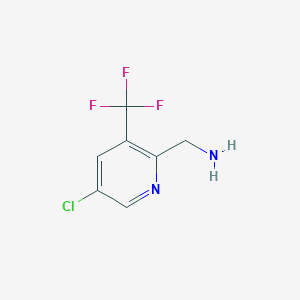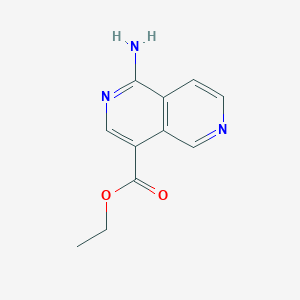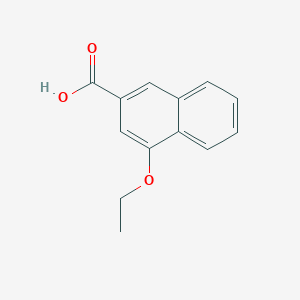
3-((Trimethylsilyl)methyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Trimethylsilyl)methyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The presence of the trimethylsilyl group in this compound enhances its chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Quinoline derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)methyl)quinoline typically involves the introduction of the trimethylsilyl group to a quinoline precursor. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
3-((Trimethylsilyl)methyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.
科学研究应用
3-((Trimethylsilyl)methyl)quinoline has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and antibacterial activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-((Trimethylsilyl)methyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-((Trimethylsilyl)methyl)quinoline: A similar compound with the trimethylsilyl group at a different position on the quinoline ring.
4-((Trimethylsilyl)methyl)quinoline: Another derivative with the trimethylsilyl group at the 4-position.
Uniqueness
3-((Trimethylsilyl)methyl)quinoline is unique due to the specific positioning of the trimethylsilyl group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to other quinoline derivatives.
属性
分子式 |
C13H17NSi |
|---|---|
分子量 |
215.37 g/mol |
IUPAC 名称 |
trimethyl(quinolin-3-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,10H2,1-3H3 |
InChI 键 |
XQACVRWYSOGVIU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=CC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















